3-(3-Benzyl-4-methoxyphenyl)-1-(3-hydroxybutyl)-1-methylurea
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Overview
Description
3-(3-Benzyl-4-methoxyphenyl)-1-(3-hydroxybutyl)-1-methylurea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzyl-4-methoxyphenyl)-1-(3-hydroxybutyl)-1-methylurea can be achieved through multi-step organic reactions. A common approach might involve:
Formation of the Benzyl-4-methoxyphenyl Intermediate: This can be synthesized through Friedel-Crafts alkylation of benzyl chloride with 4-methoxyphenyl.
Hydroxybutylation: The intermediate can undergo a reaction with 3-hydroxybutyl bromide in the presence of a base to introduce the hydroxybutyl group.
Urea Formation: Finally, the compound can be reacted with methyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxybutyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-(3-Benzyl-4-methoxyphenyl)-1-(3-hydroxybutyl)-1-methylurea may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(3-Benzyl-4-methoxyphenyl)-1-(3-hydroxybutyl)-1-methylurea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3-Benzyl-4-methoxyphenyl)-1-(3-hydroxypropyl)-1-methylurea: Similar structure but with a shorter hydroxyalkyl chain.
3-(3-Benzyl-4-methoxyphenyl)-1-(3-hydroxybutyl)-1-ethylurea: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of functional groups in 3-(3-Benzyl-4-methoxyphenyl)-1-(3-hydroxybutyl)-1-methylurea may confer distinct chemical reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-(3-benzyl-4-methoxyphenyl)-1-(3-hydroxybutyl)-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-15(23)11-12-22(2)20(24)21-18-9-10-19(25-3)17(14-18)13-16-7-5-4-6-8-16/h4-10,14-15,23H,11-13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUJCAZUECKNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C(=O)NC1=CC(=C(C=C1)OC)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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